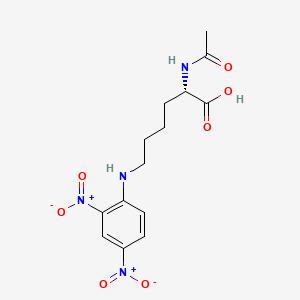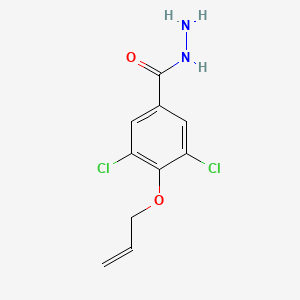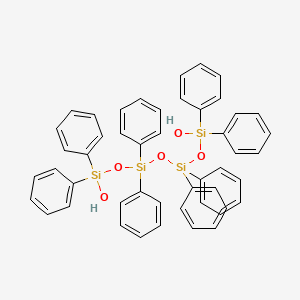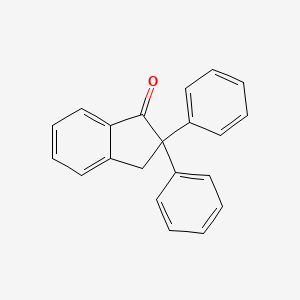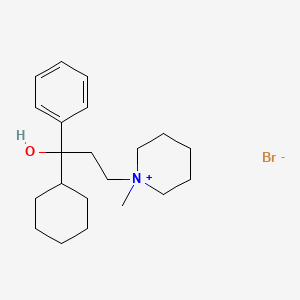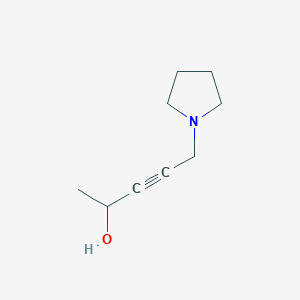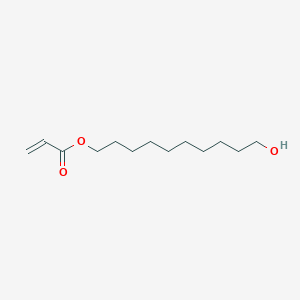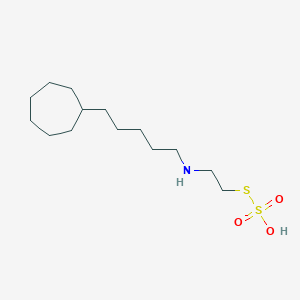
S-2-((5-Cycloheptylpentyl)amino)ethyl thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-2-((5-Cycloheptylpentyl)amino)ethyl thiosulfate is a chemical compound with the molecular formula C14H29NO3S2 It is known for its unique structure, which includes a thiosulfate group attached to an aminoethyl chain with a cycloheptylpentyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((5-Cycloheptylpentyl)amino)ethyl thiosulfate typically involves the reaction of 2-(5-Cycloheptylpentyl)aminoethanethiol with thiosulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and requires careful monitoring of temperature and pH to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps such as crystallization or distillation may be employed to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
S-2-((5-Cycloheptylpentyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the thiosulfate group to sulfide.
Substitution: The aminoethyl chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfonate derivatives, sulfide compounds, and substituted aminoethyl derivatives. These products have various applications in chemical synthesis and industrial processes .
Aplicaciones Científicas De Investigación
S-2-((5-Cycloheptylpentyl)amino)ethyl thiosulfate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential as a biochemical probe for studying thiol-related processes in biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of S-2-((5-Cycloheptylpentyl)amino)ethyl thiosulfate involves its interaction with thiol groups in biological molecules. The thiosulfate group can undergo redox reactions, leading to the formation of reactive sulfur species that can modulate the activity of enzymes and other proteins. The compound’s molecular targets include cysteine residues in proteins, which play a crucial role in its biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to S-2-((5-Cycloheptylpentyl)amino)ethyl thiosulfate include:
- S-2-(dimethylamino)ethyl thiosulfate
- 2-(3-amino-2-alkylsulfonylpropylamino)ethanethiols
- Thiophene derivatives
Uniqueness
This compound is unique due to its specific cycloheptylpentyl substituent, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
21209-14-3 |
|---|---|
Fórmula molecular |
C14H29NO3S2 |
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
5-(2-sulfosulfanylethylamino)pentylcycloheptane |
InChI |
InChI=1S/C14H29NO3S2/c16-20(17,18)19-13-12-15-11-7-3-6-10-14-8-4-1-2-5-9-14/h14-15H,1-13H2,(H,16,17,18) |
Clave InChI |
AAAABHINRQIFEK-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)CCCCCNCCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



